molecular formula C7H12N2O4S B8787026 1-Methyl-1-phenylhydrazine sulfate

1-Methyl-1-phenylhydrazine sulfate

Cat. No.: B8787026
M. Wt: 220.25 g/mol
InChI Key: NTMUFLHKQMIRCT-UHFFFAOYSA-N
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Description

Historical Context and Evolution in Synthetic Chemistry

The story of 1-methyl-1-phenylhydrazine (B1203642) sulfate (B86663) is intrinsically linked to the development of hydrazine (B178648) chemistry in the late 19th century. The parent compound of this class, phenylhydrazine (B124118), was first synthesized and characterized by the Nobel laureate Hermann Emil Fischer in 1875 from the reduction of a phenyl diazonium salt. wikipedia.org This discovery was a landmark achievement, providing chemists with a new and highly reactive building block. Fischer himself quickly demonstrated its utility, using it to react with sugars to form osazones, a key reaction in his Nobel Prize-winning work on sugar and purine (B94841) synthesis. wikipedia.org

Following the discovery of phenylhydrazine, the synthesis of its derivatives, including methylated versions, became an area of interest. Early methods for preparing the free base, 1-methyl-1-phenylhydrazine, involved the methylation of phenylhydrazine or the reduction of N-nitrosomethylaniline. orgsyn.orgguidechem.com The development of these synthetic routes was driven by the quest for new reagents with tailored reactivity.

The most significant event that cemented the importance of this class of compounds was Fischer's discovery of the Fischer indole (B1671886) synthesis in 1883. thermofisher.comwikipedia.org This reaction involves the condensation of a phenylhydrazine with an aldehyde or a ketone under acidic conditions to produce an indole, a heterocyclic scaffold present in countless natural products and pharmaceuticals. thermofisher.combyjus.com The discovery provided a direct and versatile pathway to this important chemical structure and has remained one of the most crucial methods for indole synthesis for over a century. thermofisher.combyjus.com The use of 1-methyl-1-phenylhydrazine in this reaction allows for the synthesis of N-methylated indoles, demonstrating the value of substituted hydrazines in creating specific and complex target molecules.

Significance as a Precursor and Reagent in Advanced Organic Transformations

The primary significance of 1-methyl-1-phenylhydrazine sulfate in academic research lies in its role as a key reagent in the Fischer indole synthesis. thermofisher.combyjus.com This reaction is a cornerstone of heterocyclic chemistry and a powerful tool for constructing the indole nucleus. The reaction proceeds through the initial formation of a phenylhydrazone from the reaction of the hydrazine with a carbonyl compound. wikipedia.org This intermediate, in the presence of an acid catalyst like sulfuric acid (conveniently provided by the sulfate salt), undergoes a complex rearrangement ( ontosight.aiontosight.ai-sigmatropic rearrangement) to form the indole ring. wikipedia.orgnih.gov

The choice of 1-methyl-1-phenylhydrazine is critical for accessing specific indole structures. The methyl group on the nitrogen atom (N1) is incorporated into the final product, directly yielding an N-methylated indole. nih.govrsc.org This is particularly valuable as many biologically active indole-containing compounds feature this modification.

Recent research continues to highlight the utility of 1-methyl-1-phenylhydrazine in modern and advanced organic transformations. For instance, a 2022 study in Green Chemistry explored an eco-friendly mechanochemical approach to the Fischer indole synthesis. The researchers found that while their solvent-free method failed to produce desired products from certain aldehydes using standard phenylhydrazine, the issue was overcome by using 1-methyl-1-phenylhydrazine. rsc.org The presence of the methyl substituent on the nitrogen atom proved crucial, enabling the successful and high-yield synthesis of a range of indole derivatives that were otherwise difficult to access with the mechanochemical protocol. rsc.org

This demonstrates the compound's enduring relevance, not just in a classical context but also as an enabling reagent in the development of more sustainable and efficient synthetic methodologies. Its ability to act as a precursor to complex heterocyclic systems ensures its continued importance in synthetic chemistry research.

Reactant Resulting Indole Product Yield Source
Propiophenone 1,2-dimethyl-3-phenylindole - rsc.org
Cyclohexanone 1-methyl-1,2,3,4-tetrahydrocarbazole - rsc.org

Table of Mentioned Chemical Compounds

Compound Name Chemical Formula
1-Methyl-1-phenylhydrazine sulfate C₇H₁₂N₂ · H₂SO₄
1-Methyl-1-phenylhydrazine C₇H₁₀N₂
Phenylhydrazine C₆H₅NHNH₂
Aniline (B41778) C₆H₅NH₂
Indole C₈H₇N
N-nitrosomethylaniline C₇H₈N₂O
Propiophenone C₉H₁₀O
Cyclohexanone C₆H₁₀O
1,2-dimethyl-3-phenylindole C₁₆H₁₅N
1-methyl-1,2,3,4-tetrahydrocarbazole C₁₃H₁₅N
Sulfuric Acid H₂SO₄

Properties

Molecular Formula

C7H12N2O4S

Molecular Weight

220.25 g/mol

IUPAC Name

1-methyl-1-phenylhydrazine;sulfuric acid

InChI

InChI=1S/C7H10N2.H2O4S/c1-9(8)7-5-3-2-4-6-7;1-5(2,3)4/h2-6H,8H2,1H3;(H2,1,2,3,4)

InChI Key

NTMUFLHKQMIRCT-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)N.OS(=O)(=O)O

Origin of Product

United States

Synthetic Methodologies for 1 Methyl 1 Phenylhydrazine and Its Derivatives

Established Preparative Routes for 1-Methyl-1-phenylhydrazine (B1203642) (Precursor to Sulfate (B86663) Form)

The traditional synthesis of 1-methyl-1-phenylhydrazine primarily involves two well-established strategies: the direct alkylation of phenylhydrazine (B124118) and the reduction of suitable precursor compounds. These methods have been refined over time to improve yields and regioselectivity.

Alkylation Strategies for N-Substituted Hydrazines

Alkylation of phenylhydrazine presents a direct route to 1-methyl-1-phenylhydrazine. However, the presence of two nucleophilic nitrogen atoms in phenylhydrazine can lead to a mixture of products, namely 1-methyl-1-phenylhydrazine and 1-methyl-2-phenylhydrazine. Therefore, achieving regioselectivity is a key challenge in this approach.

The regioselectivity of the N-methylation of phenylhydrazine is highly dependent on the choice of the methylating agent, the base, and the reaction conditions. The reaction typically involves the deprotonation of phenylhydrazine to form an anion, which then reacts with a methylating agent. The nature of the counter-ion and the solvent can influence the site of methylation.

Different methylating agents have been employed to achieve the desired 1,1-disubstituted product. The table below summarizes the outcomes of using various methylating agents for the synthesis of 1-methyl-1-phenylhydrazine.

Methylating AgentBase/Solvent SystemYield of 1-Methyl-1-phenylhydrazineObservations
Methyl IodideSodamide in liquid ammonia (B1221849)GoodA classic method, though requires cryogenic conditions.
Dimethyl CarbonateSodium methoxide in methanolHighAn environmentally benign methylating agent. The reaction is typically carried out at elevated temperatures (120-130°C) guidechem.com.
Dimethyl SulfateSodium hydroxide in a biphasic systemModerate to GoodA potent but toxic methylating agent. Careful control of pH and temperature is crucial to minimize side reactions.

To overcome the challenge of regioselectivity in the alkylation of hydrazines, protecting group chemistry offers a powerful strategy. By temporarily blocking one of the nitrogen atoms, the alkylation can be directed to the desired position. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group in this context.

The synthesis begins with the protection of one of the nitrogen atoms of phenylhydrazine with a suitable protecting group, such as the Boc group. This is typically achieved by reacting phenylhydrazine with di-tert-butyl dicarbonate. The resulting N-Boc-phenylhydrazine can then be alkylated. The bulky Boc group often directs the alkylation to the unprotected nitrogen atom. Subsequent removal of the protecting group under mild acidic conditions yields the desired N-substituted hydrazine (B178648). This multi-step approach, while longer, provides a higher degree of control and often leads to a cleaner product profile.

Reductive Synthesis Approaches

An alternative to direct alkylation is the synthesis of a precursor molecule containing the desired N-methyl-N-phenyl moiety, followed by a reduction step to form the hydrazine. This approach can offer excellent regioselectivity as the substitution pattern is established before the formation of the N-N bond.

A well-documented reductive route to 1-methyl-1-phenylhydrazine involves the reduction of N-nitroso-N-methylaniline orgsyn.org. This method starts with the nitrosation of N-methylaniline, followed by reduction of the resulting N-nitroso compound. A common procedure for this reduction utilizes zinc dust in acetic acid. The reaction is typically carried out at a controlled temperature, and the desired product is obtained in good yield after workup and distillation orgsyn.org.

Another potential reductive pathway involves the reduction of N-acyl-N-phenylhydrazines. In this approach, an N-acyl-N-phenylhydrazine, such as N-acetyl-N-phenylhydrazine or N-formyl-N-phenylhydrazine, would be reduced to the corresponding N-methyl derivative. While this method is a general strategy for the synthesis of substituted hydrazines, specific high-yield examples for the direct synthesis of 1-methyl-1-phenylhydrazine via this route are less commonly reported in readily available literature compared to the reduction of nitroso compounds. The choice of reducing agent, such as lithium aluminum hydride or borane (B79455) complexes, would be critical to achieve the desired transformation without cleaving the N-N bond.

Novel Synthetic Pathways for Substituted Hydrazines

In addition to the established methods, modern organic synthesis has seen the emergence of novel pathways for the preparation of substituted hydrazines. These methods often offer advantages in terms of efficiency, sustainability, and the ability to introduce a wider range of functional groups.

Recent advancements in biocatalysis have enabled the enzymatic synthesis of substituted hydrazines. For instance, imine reductases (IREDs) have been engineered to catalyze the reductive amination of carbonyl compounds with hydrazines, producing a variety of acyclic and cyclic N-alkylhydrazines researchgate.netnih.govacs.orgacs.org. This biocatalytic approach offers high enantioselectivity for the synthesis of chiral hydrazines and operates under mild reaction conditions researchgate.netnih.govacs.orgacs.org.

Flow chemistry has also emerged as a powerful tool for the synthesis of hydrazine derivatives. Continuous-flow processes can offer improved safety, scalability, and reaction control compared to traditional batch methods. The synthesis of hydrazine derivatives from alcohols has been demonstrated in a flow system, providing a practical and efficient route to these compounds bohrium.comrsc.orgrsc.orgmdpi.comresearchgate.net.

Microwave-assisted synthesis is another modern technique that has been applied to the preparation of substituted hydrazines and their derivatives. Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields. This method has been successfully employed for the synthesis of various heterocyclic compounds derived from hydrazines, such as pyrazolones and phthalazine derivatives acs.orgtandfonline.comresearchgate.netnih.govtandfonline.com.

Anhydrous Chloramine (B81541) Processes

The synthesis of N-substituted hydrazines, such as 1-methyl-1-phenylhydrazine, can be achieved through the anhydrous chloramine process. This method involves the reaction of chloramine, produced in the gas phase from chlorine and ammonia, with primary or secondary amines in a nonaqueous solvent. ias.ac.in A key aspect of this process is the requirement of a fixed base to be present in the reaction mixture. ias.ac.in In the absence of a base, there is no evidence of the formation of any N-N bonded compounds. ias.ac.in

The process is considered a general method for synthesizing various hydrazines in an anhydrous medium. ias.ac.in The reaction of chloramine with an amine in the presence of a base yields the corresponding N-substituted hydrazine. The Raschig process is a well-known method that can be adapted to react amines with chloramine to produce monosubstituted or unsymmetrical disubstituted hydrazines. sciencemadness.org For instance, 1,1-dimethylhydrazine is commercially prepared by a modified Raschig process where dimethylamine is reacted with chloramine. nih.gov

Formation and Derivatization of 1-Methyl-1-phenylhydrazine Sulfate

Sulfate Salt Formation and Purity Considerations

1-Methyl-1-phenylhydrazine is typically handled and stored as a more stable salt, such as its sulfate form. The formation of hydrazine sulfate salts is a common practice in hydrazine chemistry. For instance, if hydrazine hydrate is not the desired final product in the Raschig synthesis, hydrazine can be precipitated from the reaction mixture as the sparingly soluble hydrazine sulfate (N₂H₆²⁺SO₄²⁻). lookchem.com This principle can be applied to substituted hydrazines.

The general synthesis of phenylhydrazine often involves the diazotization of aniline (B41778), followed by reduction and hydrolysis to produce a phenylhydrazine salt, such as the hydrochloride. google.comgoogle.com This salt is then neutralized with an alkali to liberate the free phenylhydrazine base. google.comgoogle.com To form the sulfate salt, the isolated 1-methyl-1-phenylhydrazine free base would be reacted with sulfuric acid.

Purity is a significant consideration. Crude phenylhydrazine, obtained after neutralization and extraction, often requires purification. google.com A common method for purification is distillation. google.comgoogle.com It has been found that treating crude phenylhydrazine with an alkali metal or alkaline earth metal hydroxide, followed by distillation in the presence of an aliphatic glycol, can produce a high-quality product. google.com For the hydrochloride salt of phenylhydrazine, purification can be achieved by recrystallization from water, followed by the addition of concentrated hydrochloric acid to precipitate pure white crystals. orgsyn.org These principles of purification, involving neutralization, extraction, and crystallization or distillation, are applicable to achieving high-purity 1-methyl-1-phenylhydrazine sulfate.

Synthesis of N'-Substituted Hydrazine Derivatives (e.g., Ddz-protected)

Further derivatization of 1-methyl-1-phenylhydrazine can be achieved by introducing substituents at the N'-nitrogen atom. To achieve selectivity, a protecting group strategy is often employed. One such protecting group is 2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonyl (Ddz). researchgate.net The synthesis of N'-substituted Ddz-protected hydrazines has been described as valuable for their applications in creating aza-peptidomimetics. researchgate.net

The synthesis of these N'-substituted derivatives can be accomplished via several routes. A frequently used method for preparing N-protected alkyl- and aryl-hydrazines is reductive hydrazine alkylation. researchgate.net This involves reacting the protected hydrazine with an appropriate aldehyde, followed by reduction using a hydride source or catalytic hydrogenation. researchgate.net Direct alkylation of the protected hydrazine is another viable pathway. researchgate.net The Ddz protecting group is advantageous as its removal can be achieved under mild conditions, for example, using Mg(ClO₄)₂. researchgate.net This deprotection is orthogonal to other common protecting groups like Fmoc and Boc, making it compatible with standard solid-phase peptide synthesis strategies. researchgate.net

Table 2: Overview of Ddz-Protected Hydrazine Synthesis

Synthetic Step Description Key Reagents/Conditions
Protection Introduction of the Ddz group onto the hydrazine. Ddz-Cl or similar activated Ddz species.
N'-Alkylation (Reductive) Reaction with an aldehyde followed by reduction. Aldehyde, Hydride source (e.g., NaBH₃CN). researchgate.net
N'-Alkylation (Direct) Direct reaction with an alkylating agent. Alkyl halide, Base. researchgate.net

| Deprotection | Mild and selective removal of the Ddz group. | Mg(ClO₄)₂. researchgate.net |

Mechanistic Investigations and Reactivity Studies of 1 Methyl 1 Phenylhydrazine Sulfate Derived Species

Fundamental Reaction Types and Characteristics

1-Methyl-1-phenylhydrazine (B1203642), the active component of its sulfate (B86663) salt, is a versatile reagent in organic chemistry. sigmaaldrich.combiosynth.com As a substituted hydrazine (B178648), its reactivity is primarily centered around the nucleophilic terminal nitrogen atom of the hydrazine group. This inherent nucleophilicity dictates its engagement in a variety of chemical transformations.

A cornerstone of 1-methyl-1-phenylhydrazine's reactivity is its interaction with carbonyl compounds like aldehydes and ketones. These reactions proceed via a nucleophilic attack of the hydrazine's terminal amino group on the electrophilic carbon of the carbonyl group, a characteristic reaction for this class of compounds. ncert.nic.in

The reaction between 1-methyl-1-phenylhydrazine and carbonyl compounds results in the formation of 1-methyl-1-phenylhydrazones. This transformation is classified as a nucleophilic addition-elimination, or condensation, reaction. youtube.com The process begins with the nucleophilic addition of the hydrazine to the carbonyl, forming a transient carbinolamine intermediate. This intermediate subsequently undergoes dehydration, a step often accelerated by acid catalysis, to yield a stable hydrazone, characterized by a carbon-nitrogen double bond (C=N). ncert.nic.inyoutube.com

The formation of hydrazones is a reversible process, and the chemical equilibrium can be shifted in favor of the products by removing the water generated during the reaction. ncert.nic.in The resulting phenylhydrazones are frequently crystalline solids with distinct melting points, which makes them valuable for the identification and characterization of the parent aldehydes and ketones. ncert.nic.in For example, the reaction between methyl hydrazine or phenyl hydrazine and ethyl acetoacetate (B1235776) can lead to the formation of cyclic derivatives known as pyrazolones. ias.ac.in

Carbonyl CompoundHydrazine DerivativeProduct
Aldehydes/KetonesPhenylhydrazine (B124118)Phenylhydrazone youtube.com
AcetonePhenylhydrazineAcetone Phenylhydrazone youtube.com
Ethyl acetoacetateMethyl hydrazine1,3-dimethyl-5-pyrazolone ias.ac.in
Ethyl acetoacetatePhenyl hydrazine1-phenyl-3-methyl-5-pyrazolone (Edaravone) ias.ac.in
Table 1: Examples of Hydrazone Formation with Phenylhydrazine Derivatives

Hydrazones derived from 1-methyl-1-phenylhydrazine can undergo further reduction. While the well-known Wolff-Kishner reduction converts hydrazones into alkanes libretexts.org, alternative methods can selectively reduce the C=N bond or cleave the N-N bond to yield other functional groups.

The reduction of the C=N double bond in hydrazones to form saturated hydrazines can be accomplished with various reducing agents. For instance, N,N-dimethylhydrazones are efficiently reduced to their corresponding hydrazines using primary amine borane (B79455) complexes. nih.govnsf.gov These methods are noted for their high yields and selectivity. nsf.gov To obtain the corresponding amine, a subsequent cleavage of the N-N single bond in the resulting 1,1-disubstituted hydrazine is necessary. Reagents such as titanium(III) trichloride (B1173362) have proven effective for this reductive cleavage, converting various hydrazines into their respective amines. rsc.org An older method for producing 1,1-disubstituted hydrazines involves the reduction of N-nitrosamines with zinc dust in acetic acid. orgsyn.orgacs.org

SubstrateReducing AgentProduct
N,N-Dimethylhydrazonest-Butylamine boraneN,N-Dimethylhydrazines nsf.gov
N,N-Dimethylhydrazonesn-Butylamine boraneN,N-Dimethylhydrazines nsf.gov
HydrazinesTitanium(III) trichlorideAmines rsc.org
N-NitrosaminesZinc dust/Acetic acid1,1-Disubstituted hydrazines acs.org
Table 2: Reducing Agents for Hydrazones and Hydrazines

The hydrazine group in 1-methyl-1-phenylhydrazine is susceptible to oxidation, with the resulting products being highly dependent on the specific oxidizing agent and the conditions under which the reaction is performed.

The oxidation of phenylhydrazine and its derivatives can yield a variety of products. For example, the enzyme-catalyzed oxidation of phenylhydrazine by tyrosinase produces phenol (B47542) nih.gov, while its oxidation in an alkaline solution can form azobenzene. wikipedia.org

Research on the oxidation of 1-methyl-1-phenylhydrazine with oxidovanadium(V)-salan complexes has shown that the primary product is 1,4-dimethyl-1,4-diphenyl-2-tetrazene. nih.gov This product arises from the coupling of two oxidized hydrazine radicals. The formation of nitroso compounds represents another potential oxidation pathway. The synthesis of 1-methyl-1-phenylhydrazine can be achieved by reducing N-nitrosomethylaniline orgsyn.org, suggesting that the reverse reaction, the nitrosation of 1-methyl-1-phenylhydrazine, is also feasible.

Hydrazine DerivativeOxidizing Agent/ConditionMajor Product(s)
PhenylhydrazineTyrosinase/O₂Phenol, Superoxide nih.gov
PhenylhydrazinePotassium permanganate (B83412) (alkaline)Azobenzene wikipedia.org
1-Methyl-1-phenylhydrazineOxidovanadium(V)-salan complexes1,4-Dimethyl-1,4-diphenyl-2-tetrazene nih.gov
N-Nitrosomethylaniline (related)Photolysis in airRing-nitrated anilines, N-methyl-N-nitroaniline acs.org
Table 3: Oxidation Products of Phenylhydrazine Derivatives

The reactivity of 1-methyl-1-phenylhydrazine is significantly influenced by the electronic and steric nature of substituents, both on its own phenyl ring and on its reaction partners.

In nucleophilic additions to carbonyls, electron-withdrawing groups on the carbonyl compound generally accelerate the reaction, whereas bulky groups tend to slow it down due to steric hindrance. ncert.nic.in For the hydrazine itself, the presence of the electron-donating methyl group enhances the nucleophilicity of the terminal nitrogen compared to unsubstituted phenylhydrazine. Any additional substituents on the phenyl ring would further modify this reactivity.

Catalysis also plays a crucial role. It has been demonstrated that aniline (B41778) and its derivatives can catalyze hydrazone formation, with the efficiency of the catalyst being dependent on its electronic properties. kiku.dk The rate of reaction between phenylhydrazine and various carbonyl compounds has been shown to depend on both the structure of the carbonyl compound and the specific buffer used for catalysis. researchgate.net Broader studies on reaction kinetics have confirmed that substituents can dramatically affect reaction rates, sometimes causing variations of over two orders of magnitude. nih.gov

Reaction TypeInfluencing FactorEffect on Rate
Hydrazone FormationElectron-withdrawing group on carbonylIncrease ncert.nic.in
Hydrazone FormationBulky group on carbonylDecrease (steric hindrance) ncert.nic.in
Hydrazone FormationAniline-based catalystsIncrease kiku.dk
Diels-Alder CycloadditionSubstituents on cyclopropeneVary by over two orders of magnitude nih.gov
Table 4: Factors Influencing Reaction Rates

Advanced Mechanistic Probes

Computational Chemistry for Reaction Mechanism Elucidation

Computational chemistry has become an indispensable tool for unraveling the intricate mechanisms of chemical reactions involving hydrazine derivatives. mdpi.comacs.org Methods like Density Functional Theory (DFT) allow for the detailed investigation of reaction pathways that are often difficult to probe experimentally. mdpi.comnih.gov These theoretical studies provide insights into the structures of reactants, transition states, and products, as well as the associated energy changes, helping to predict the most likely reaction course. mdpi.comljmu.ac.uk

Hydrazine derivatives are known to participate in reactions involving free radical intermediates. nih.govnih.gov Oxidative activation, either enzymatically or through chemical reagents, can lead to the formation of organic free radicals. nih.gov For aryl hydrazines specifically, a mild and efficient method for generating aryl radicals involves reacting them with catalytic molecular iodine in the open air. acs.org

Theoretical studies have explored the reduction of actinides like Np(VI) by phenylhydrazine, proposing two primary pathways: a free radical ion mechanism and a free radical mechanism. acs.org In these mechanisms, the hydrazine derivative donates an electron or a hydrogen atom, leading to the formation of a radical cation or a neutral radical, respectively. acs.org Such computational investigations have shown that for the free radical ion pathway, phenylhydrazine has a greater reduction ability compared to other hydrazine derivatives like methylhydrazine, which aligns with experimental findings. acs.org The decomposition of some hydrazine derivatives is also proposed to be initiated by radicals, which can be formed from trace amounts of oxygen or water, triggering a decomposition cascade. researchgate.net

Potential Energy Surface (PES) analysis is a powerful computational technique used to map the energy landscape of a reaction. mdpi.comrsc.org By calculating the energy of the molecular system at various geometries, a "map" is created that shows reactants and products as valleys (energy minima) and transition states as saddle points. ljmu.ac.ukresearchgate.net

This analysis has been applied to understand the thermal decomposition of monomethylhydrazine (MMH) and the kinetics of its reactions with OH radicals. mdpi.com For the MMH + OH reaction, electronic structure information on the PES was obtained at the B3LYP/6-311G(d,p) level, revealing that H-atom abstraction from the -NH- group is the dominant pathway at low temperatures. mdpi.com Similarly, PES analysis has been crucial in identifying important isomers and reaction channels in the N₂H₃ system, which is fundamental to hydrazine chemistry. rsc.org These studies help in determining reaction energy barriers, which are critical for predicting reaction rates and mechanisms. mdpi.comljmu.ac.uk

To gain a deeper understanding of the electronic changes that occur during a reaction, various quantum chemical descriptors are employed. These tools analyze the electron density and wave function to describe bonding and its evolution. acs.org A theoretical study on the reduction of Np(VI) with phenylhydrazine utilized several of these descriptors to elucidate the bonding changes along the reaction pathway. acs.org

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis examines the topology of the electron density to define atoms and the bonds between them. It can characterize the nature of chemical bonds (e.g., covalent vs. ionic) within the reacting species. acs.org

Natural Bond Orbital (NBO): NBO analysis transforms the complex molecular orbitals into localized orbitals that correspond to the intuitive Lewis structures of lone pairs and bonds. acs.orgyoutube.com This allows for the study of charge transfer and orbital interactions between the reactants.

Electron Localization Function (ELF): ELF is a function of electron density that provides a clear picture of electron localization in a molecule. acs.org It helps to visualize core electrons, covalent bonds, and lone pairs, revealing how these regions change as bonds are formed and broken.

Localized Molecular Orbitals (LMO): LMOs also provide a localized picture of the electronic structure, similar to NBOs, aiding in the interpretation of bonding evolution during the reaction. acs.org

Table 2: Application of Quantum Descriptors in Bonding Analysis of Hydrazine Derivative Reactions
DescriptorInformation ProvidedRelevance to Mechanism ElucidationReference
QTAIMCharacterizes bond critical points and the nature of chemical bonds.Reveals how bond character (e.g., covalent, ionic) changes during the reaction. acs.org
NBOAnalyzes localized bonds, lone pairs, and orbital interactions (charge transfer).Quantifies the donation of electrons from the nucleophile (hydrazine) to the electrophile. acs.org
ELFMaps regions of high electron localization (bonds, lone pairs).Provides a visual representation of bond formation and cleavage. acs.org
LMOOffers a localized view of molecular orbitals.Aids in the intuitive understanding of bonding evolution throughout the reaction pathway. acs.org

Directed C-H Functionalization via Hydrazine Assistance

Directed C-H functionalization is a powerful strategy in organic synthesis that allows for the selective transformation of otherwise unreactive C-H bonds. magtech.com.cnpkusz.edu.cn This is typically achieved by using a directing group, which contains a heteroatom that can coordinate to a metal catalyst, bringing the catalyst into close proximity to a specific C-H bond. magtech.com.cnpkusz.edu.cn

Nitrogen-containing functional groups are commonly used as directing groups in transition-metal-catalyzed C-H activation. magtech.com.cnnih.gov The hydrazine moiety, present in 1-methyl-1-phenylhydrazine, has the potential to act as such a directing group. The two nitrogen atoms can act as a bidentate ligand, coordinating to a metal center (e.g., Palladium, Rhodium). rsc.org This coordination would position the catalyst to selectively activate one of the ortho C-H bonds on the phenyl ring. While specific examples utilizing 1-methyl-1-phenylhydrazine as a directing group are not extensively documented, the principle is well-established with related structures. For instance, triazenes have been successfully used as versatile and removable directing groups for the rhodium(III)-catalyzed C-H activation of arenes. pkusz.edu.cn Similarly, hydrazones, formed transiently from hydrazines and aldehydes, have been employed as directing groups for the arylation of unactivated C(sp³)–H bonds. acs.org This suggests a plausible mechanism where the hydrazine group in 1-methyl-1-phenylhydrazine could direct ortho-functionalization of the phenyl ring, leading to the synthesis of complex substituted aromatic compounds.

Rh(III)-Catalyzed Methodologies

Rhodium(III)-catalyzed reactions represent a powerful tool in modern organic synthesis, particularly for the functionalization of C-H bonds. While specific studies on 1-methyl-1-phenylhydrazine sulfate are not extensively detailed in the literature, the reactivity of closely related arylhydrazine derivatives provides significant insight into the potential transformations of species derived from it. These derivatives often serve as versatile reactants where the hydrazine moiety acts as both a directing group and an internal oxidant, facilitating the synthesis of complex heterocyclic structures.

In a notable example of Rh(III)-catalyzed C-H activation, 2-acetyl-1-arylhydrazines react with alkynes to form indoles. chemicalbook.com In this process, the hydrazine group directs the rhodium catalyst to a specific C-H bond on the aryl ring, initiating a cyclization cascade. A proposed mechanism for this type of reaction involves several key steps:

N-H Deprotonation: The catalytic cycle often begins with the deprotonation of the hydrazine moiety.

C-H Activation: A concerted metalation-deprotonation (CMD) process occurs, where the Rh(III) center activates a C-H bond on the phenyl ring.

Alkyne Insertion: The alkyne substrate inserts into the newly formed rhodium-carbon bond.

Cyclization and Reductive Elimination: Subsequent intramolecular rearrangement and N-N bond cleavage lead to the formation of the indole (B1671886) product and regeneration of the active Rh(III) catalyst. chemicalbook.com

The catalytic cycle is thought to proceed through Rh(III)/Rh(I) or, in some cases, Rh(III)/Rh(V) intermediates. chemicalbook.comlookchem.com Density Functional Theory (DFT) calculations have been employed to elucidate these mechanistic pathways, revealing the energy profiles and the crucial role of the hydrazine-containing substituent as an internal oxidant. chemicalbook.com

Furthermore, the decomposition of hydrazine itself on rhodium surfaces, such as Rh(111), has been studied to understand the fundamental interactions. wikipedia.orgacs.orgnih.gov These studies, which utilize periodic DFT calculations, show that the most favorable decomposition pathway initiates with the scission of the N-N bond. wikipedia.orgacs.orgnih.gov Such fundamental knowledge is critical for optimizing and designing new catalytic reactions involving hydrazine derivatives.

The table below summarizes key aspects of Rh(III)-catalyzed reactions involving hydrazine derivatives, which are analogous to the potential reactivity of species derived from 1-methyl-1-phenylhydrazine sulfate.

FeatureDescriptionReference
Catalyst Cp*Rh(III) complexes chemicalbook.com
Directing Group Hydrazine-containing moiety (e.g., N-acetyl) chemicalbook.com
Function Directs C-H activation and acts as an internal oxidant chemicalbook.com
Substrates Arylhydrazines and alkynes chemicalbook.com
Products Heterocyclic compounds (e.g., Indoles) chemicalbook.com
Key Mechanistic Steps C-H activation, alkyne insertion, cyclization, N-N bond cleavage chemicalbook.com
Catalytic Cycle Involves Rh(III)/Rh(I) or Rh(III)/Rh(V) intermediates chemicalbook.comlookchem.com

Ionization and Protonation Behavior in Acidic Media

The ionization and protonation behavior of 1-methyl-1-phenylhydrazine in acidic media is crucial for understanding its reactivity, solubility, and biological interactions. As a derivative of hydrazine, it exhibits basic properties due to the lone pair of electrons on the nitrogen atoms.

1-Methyl-1-phenylhydrazine is classified as an asymmetrically disubstituted aromatic hydrazine. wikipedia.org Aromatic hydrazines are typically less basic than their aliphatic counterparts because the lone pair on the nitrogen atom adjacent to the phenyl ring is delocalized into the aromatic system, making it less available for protonation.

The basicity of a hydrazine derivative is quantified by its pKa value, which is the pH at which the compound is 50% protonated. The predicted pKa for 1-methyl-1-phenylhydrazine is approximately 5.37. chemicalbook.comchemicalbook.com This value is comparable to that of its parent compound, phenylhydrazine, which has a reported pKa of 5.21. nih.gov

In an acidic medium (pH < pKa), 1-methyl-1-phenylhydrazine will exist predominantly in its protonated form, the 1-methyl-1-phenylhydrazinium ion. The protonation is expected to occur at the terminal nitrogen atom (the NH2 group), as the lone pair on this nitrogen is more localized and thus more basic than the one on the nitrogen atom attached to the phenyl ring.

The equilibrium for the protonation of 1-methyl-1-phenylhydrazine in an aqueous acidic solution can be represented as follows:

C₆H₅N(CH₃)NH₂ + H₃O⁺ ⇌ [C₆H₅N(CH₃)NH₃]⁺ + H₂O

The solubility of hydrazines is also influenced by their protonation state. While aromatic hydrazines generally have poor solubility in water, their protonated salts, such as the hydrochloride or sulfate, are typically much more soluble in water and dilute acids. wikipedia.orgdrugfuture.com

Advanced Applications of 1 Methyl 1 Phenylhydrazine Sulfate in Organic Synthesis

Heterocyclic Compound Synthesis

The reactivity of 1-methyl-1-phenylhydrazine (B1203642) sulfate (B86663) has been harnessed for the creation of diverse heterocyclic scaffolds, which are central to the fields of medicinal chemistry and materials science.

Indole (B1671886) Scaffold Construction

The indole nucleus is a ubiquitous motif in natural products and synthetic compounds with a broad spectrum of biological activities. The Fischer indole synthesis remains one of the most powerful methods for constructing this important heterocyclic system.

The Fischer indole synthesis, a venerable reaction in organic chemistry discovered by Emil Fischer in 1883, involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone to produce an indole. researchgate.netwikipedia.org The reaction typically proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to afford the aromatic indole ring. researchgate.netwikipedia.org The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride and boron trifluoride. researchgate.netwikipedia.org

The use of 1-methyl-1-phenylhydrazine in the Fischer indole synthesis offers a direct route to N-methylated indoles, a structural feature present in many biologically active molecules. Recent advancements have explored more environmentally benign approaches, such as mechanochemical methods. In one such study, the ball-milling of 1-methyl-1-phenylhydrazine with various ketones in the presence of oxalic acid and dimethylurea as grinding auxiliaries afforded the corresponding N-methylindoles in good yields. This solvent-free approach highlights a sustainable alternative to traditional solution-phase synthesis.

A notable application of 1-methyl-1-phenylhydrazine is in the synthesis of 2-unsubstituted indoles from aldehydes. While the reaction of some hydrazines with aldehydes can lead to complex mixtures, the use of 1-methyl-1-phenylhydrazine has been shown to overcome this issue, providing a cleaner route to the desired products.

Table 1: Examples of Fischer Indole Synthesis with 1-Methyl-1-phenylhydrazine
Ketone/AldehydeCatalyst/ConditionsProductYield (%)Reference
CyclohexanoneOxalic acid, Dimethylurea, Ball-milling1-Methyl-1,2,3,4-tetrahydrocarbazole85
PropiophenoneOxalic acid, Dimethylurea, Ball-milling1,2-Dimethyl-3-phenylindole78
HeptanalOxalic acid, Dimethylurea, Ball-milling1-Methyl-2-pentylindole65

Carbazolones, which are fused heterocyclic systems containing both an indole and a cyclohexenone ring, are important synthetic intermediates for various natural products and pharmaceuticals. The Fischer indole synthesis provides a powerful tool for the construction of the tetrahydrocarbazole skeleton, a key precursor to carbazolones. The reaction of a phenylhydrazine with a cyclic diketone, such as 1,3-cyclohexanedione (B196179), can lead to the formation of a tetrahydrocarbazolone.

While specific examples detailing the use of 1-methyl-1-phenylhydrazine sulfate for the synthesis of carbazolones are not extensively documented in readily available literature, the general applicability of the Fischer indole synthesis suggests its potential in this area. For instance, the reaction of 4-methoxyphenylhydrazine hydrochloride with 1,3-cyclohexanedione has been reported to yield the corresponding methoxy-substituted tetrahydrocarbazolone, which can be a key intermediate for more complex carbazole (B46965) derivatives. google.com This reaction is typically carried out under acidic conditions, with acetic acid being a commonly used solvent and catalyst. google.com The initial condensation is often performed at low temperatures, followed by heating to effect the cyclization. google.com

Table 2: General Synthesis of Tetrahydrocarbazolones via Fischer Indole Synthesis
Phenylhydrazine DerivativeCyclic DiketoneCatalyst/ConditionsProductYield (%)Reference
4-Methoxyphenylhydrazine hydrochloride1,3-CyclohexanedioneAcetic acid, 0-15°C then reflux6-Methoxy-1,2,3,9-tetrahydro-4H-carbazol-4-oneHigh google.com
Phenylhydrazine hydrochloride1,3-CyclohexanedioneAcetic acid/HCl1,2,3,4-Tetrahydrocarbazol-4-oneNot specified

Pyrazole Ring System Formation

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of significant interest in medicinal chemistry due to their wide range of biological activities.

The most common and straightforward method for synthesizing pyrazoles is the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound. organic-chemistry.orgnih.gov This reaction can be catalyzed by acids or bases and often proceeds with high efficiency. The use of 1-methyl-1-phenylhydrazine in this reaction allows for the direct synthesis of 1-phenyl-2-methyl-substituted pyrazoles.

For example, the reaction of 1-methyl-1-phenylhydrazine with acetylacetone (B45752) (a symmetrical 1,3-dicarbonyl compound) in a suitable solvent system, such as a glycerol-water mixture at elevated temperatures, can produce 1,3-dimethyl-5-phenyl-1H-pyrazole. researchgate.net The use of environmentally friendly solvent systems is a growing trend in these syntheses.

Table 3: Synthesis of Pyrazoles from 1-Methyl-1-phenylhydrazine and 1,3-Dicarbonyl Compounds
1,3-Dicarbonyl CompoundCatalyst/ConditionsProductYield (%)Reference
AcetylacetoneGlycerol-water (1:1), 90°C1,3,5-Trimethyl-1-phenyl-1H-pyrazoleGood researchgate.net
Ethyl acetoacetate (B1235776)Solvent-free, 80-90°C3-Methyl-1-phenyl-1H-pyrazol-5(4H)-oneQuantitative ias.ac.in

When an unsymmetrical 1,3-dicarbonyl compound is reacted with a substituted hydrazine like 1-methyl-1-phenylhydrazine, the formation of two possible regioisomers can occur. The regioselectivity of this condensation is influenced by several factors, including the nature of the substituents on both the hydrazine and the dicarbonyl compound, the reaction solvent, and the catalyst used. organic-chemistry.orgconicet.gov.ar

Generally, the more nucleophilic nitrogen of the hydrazine (in the case of 1-methyl-1-phenylhydrazine, the unsubstituted nitrogen) will preferentially attack the more electrophilic carbonyl group of the 1,3-dicarbonyl compound. The steric hindrance around the carbonyl groups also plays a significant role in directing the initial attack.

Recent studies have shown that the choice of solvent can have a profound impact on the regioselectivity. For instance, the use of aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), has been found to significantly improve the regioselectivity of the condensation between arylhydrazines and 1,3-diketones, favoring the formation of one regioisomer over the other. organic-chemistry.org In contrast, polar protic solvents like ethanol (B145695) often lead to mixtures of regioisomers. conicet.gov.ar The addition of a catalytic amount of a strong acid can also influence the reaction outcome by affecting the rate of the dehydration steps. organic-chemistry.org

Table 4: Factors Influencing Regioselectivity in Pyrazole Synthesis
FactorInfluence on RegioselectivityExampleReference
Solvent Aprotic dipolar solvents (e.g., DMAc) enhance regioselectivity compared to protic solvents (e.g., ethanol).Reaction of arylhydrazines with 1,3-diketones in DMAc gives high regioselectivity. organic-chemistry.org
Substituents on 1,3-dicarbonyl The relative electrophilicity and steric bulk of the two carbonyl groups direct the initial nucleophilic attack.Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl. conicet.gov.ar
Catalyst Acid catalysts can promote dehydration and influence the product distribution.Addition of HCl can improve yields of the desired pyrazole. organic-chemistry.org

Other Nitrogen-Containing Heterocycles

Piperazic Acid and Hexahydropyridazine (B1330357) Derivatives

1-Methyl-1-phenylhydrazine and its derivatives are instrumental in the synthesis of complex nitrogen-containing heterocyclic structures, which are significant scaffolds in many natural products and pharmacologically active molecules. One such important class of compounds is the piperazic acids and their reduced forms, hexahydropyridazines. These moieties are found in a variety of bioactive natural products.

The synthesis of piperazic acid derivatives can be achieved through several routes, including Diels-Alder cycloadditions. unc.edu For instance, the reaction of azidodicarboxylates with 1,3-butadiene (B125203) derivatives has been a common method for forming the core piperazic acid structure. unc.edu While direct use of 1-methyl-1-phenylhydrazine sulfate in these specific cycloadditions is less commonly documented, the broader chemistry of hydrazines is central to forming the N-N bond characteristic of these heterocycles.

More directly, substituted hydrazines are key for constructing hexahydropyridazine rings. These syntheses often involve the formation of a hydrazone intermediate followed by cyclization. For example, new methods for the synthesis of 1-alkyl-3-phenylpiperazines have been developed which utilize 4-protected-1-alkyl-2-oxo-3-phenylpiperazines as key intermediates. researchgate.net These intermediates can be synthesized and subsequently reduced to afford the desired phenylpiperazine derivatives. researchgate.net This highlights the utility of substituted hydrazines in creating complex piperazine-based structures.

Research Findings: Synthesis of Piperazine Derivatives

Starting MaterialReagentsIntermediateProductYieldRef
2-bromo-N-phenylacetamide and methyl N-substituted iminomonoacetateTriethylamineIntermediate ester1-phenyl-piperazine-2,6-dione>90% mdpi.com
4-protected-1-alkyl-2-oxo-3-phenylpiperazineLiAlH4, then deprotectionN/A1-alkyl-3-phenylpiperazineN/A researchgate.net

Functional Group Transformations and Derivatizations

Hydrazone Intermediates in Multi-Step Syntheses

The formation of hydrazones from the reaction of 1-methyl-1-phenylhydrazine with aldehydes and ketones is a fundamental transformation in organic synthesis. These hydrazone intermediates are not merely derivatives for characterization but serve as versatile synthetic platforms for a variety of subsequent reactions.

Utility as Diazo Group Surrogates

While 1-methyl-1-phenylhydrazine itself does not directly act as a diazo group surrogate, the chemistry of its derived hydrazones is closely related to diazo chemistry. The decomposition of tosylhydrazones, which can be formed from hydrazones, under basic conditions (the Bamford-Stevens reaction) generates diazo compounds. These can then undergo a variety of useful transformations, including cyclopropanations, Wolff rearrangements, and insertions into C-H bonds. The use of N-tert-butyldimethylsilylhydrazones, derived from the corresponding carbonyl compounds, offers a modern alternative for generating vinyl halides and gem-dihalides, showcasing the evolution of hydrazone chemistry.

Roles in Wolff-Kishner Reduction and Eschenmoser Reaction

The Wolff-Kishner reduction is a classic and powerful method for the deoxygenation of aldehydes and ketones to the corresponding alkanes. wikipedia.orgbyjus.comlibretexts.orgorganic-chemistry.orgmasterorganicchemistry.com The reaction proceeds via the formation of a hydrazone intermediate, which is then heated with a strong base, typically in a high-boiling solvent like diethylene glycol. byjus.comlibretexts.org The use of a pre-formed hydrazone, including those derived from 1-methyl-1-phenylhydrazine, can be advantageous, sometimes allowing for milder reaction conditions and reduced reaction times. wikipedia.orgbyjus.com The mechanism involves the deprotonation of the hydrazone followed by a series of steps culminating in the extrusion of nitrogen gas and the formation of a carbanion, which is then protonated to yield the alkane. wikipedia.orgbyjus.com

The Eschenmoser-Claisen rearrangement, a modification of the Claisen rearrangement, utilizes an N,N-dimethylacetamide dimethyl acetal (B89532) to react with an allylic alcohol to form a γ,δ-unsaturated amide. While 1-methyl-1-phenylhydrazine is not directly involved in the classical Eschenmoser reaction, the broader principle of using nitrogen-containing reagents to facilitate complex rearrangements is a cornerstone of modern synthetic chemistry.

Nucleophilic Applications in Mitsunobu Reactions

The Mitsunobu reaction is a versatile method for the conversion of primary and secondary alcohols to a wide range of functional groups, including esters, ethers, and azides, with inversion of stereochemistry. nih.govwikipedia.orgorganic-chemistry.orgnih.gov The reaction typically involves an alcohol, a nucleophile (often an acidic compound), a phosphine (B1218219) (like triphenylphosphine), and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD). nih.govwikipedia.org

Substituted hydrazines can act as nucleophiles in the Mitsunobu reaction. For instance, N-alkyloxycarbonylaminophthalimides can be alkylated using the Mitsunobu protocol to synthesize 1,1-substituted hydrazines. organic-chemistry.org This demonstrates the ability of protected hydrazine derivatives to participate as effective nucleophiles in this important transformation, expanding the synthetic utility of the Mitsunobu reaction to include the formation of C-N bonds with hydrazine-based structures.

Selective Introduction of Aryl and Alkyl Moieties

The structure of 1-methyl-1-phenylhydrazine is foundational to its role in the selective synthesis of complex molecules. As an α-alkylated phenylhydrazine, it is a valuable intermediate and precursor for producing pharmaceuticals and other organic compounds. google.com The alkylation of phenylhydrazines can be directed to selectively occur at the α-nitrogen atom, yielding 1-alkyl-1-phenylhydrazines with high purity and in significant yields. google.com This selective alkylation is crucial for building specific molecular frameworks.

One of the key synthetic routes to produce α-methyl-α-phenylhydrazine involves the reduction of N-nitrosomethylaniline using zinc dust and acetic acid. orgsyn.org The resulting 1-methyl-1-phenylhydrazine is a base that readily forms salts with inorganic or organic acids, such as sulfuric acid, to produce 1-methyl-1-phenylhydrazine sulfate. google.com This salt form is often preferred for handling and storage. The compound can then be used in subsequent reactions where the 1-methyl-1-phenylhydrazinyl moiety is introduced into a target molecule, serving as a precursor for more complex structures containing specific aryl (phenyl) and alkyl (methyl) groups.

Peptide and Peptidomimetic Chemistry

In the field of medicinal chemistry, peptides and their mimics (peptidomimetics) are highly valued for their potential as therapeutic agents due to their high specificity and efficacy. nih.govsigmaaldrich.com Aza-peptides, a class of peptidomimetics where the α-carbon of one or more amino acid residues is replaced by a nitrogen atom, have garnered significant interest. nih.gov This substitution creates a semicarbazide (B1199961) linkage, which can enhance metabolic stability against proteolytic degradation and enforce specific molecular conformations, such as β-turns. nih.govhuji.ac.il Substituted hydrazines, including structures like 1-methyl-1-phenylhydrazine, are the essential building blocks for synthesizing these aza-amino acid residues. huji.ac.ilresearchgate.net

Synthesis of Aza-Peptides

The synthesis of aza-peptides has evolved significantly, moving from challenging solution-phase methods to more efficient solid-phase protocols. nih.gov The core of the synthesis involves the acylation of a hydrazine derivative, which can be unstable, often requiring powerful acylating agents like phosgene (B1210022) or its substitutes. kirj.ee

Solid-phase peptide synthesis (SPPS) offers a streamlined approach for creating aza-peptides. A general strategy involves the in-situ activation of an N-protected, N'-substituted hydrazine, which is then coupled to the N-terminus of a peptide chain bound to a solid resin. huji.ac.ilresearchgate.net

Recent advancements have led to the development of fully automated SPPS platforms for aza-peptide synthesis. These systems utilize pre-activated, bench-stable building blocks, such as Fmoc-protected benzotriazole (B28993) esters, which significantly reduce reaction times and improve the purity and yield of the final product. biorxiv.orgbiorxiv.org Microwave-assisted synthesis has also proven to be a more reliable and efficient method, further enhancing the feasibility of producing long aza-peptide chains. biorxiv.org

Protocol FeatureDescriptionKey AdvantagesSource
In-Situ ActivationN-Ddz,N'-substituted hydrazines are activated with phosgene or triphosgene (B27547) before coupling to the resin-bound peptide.Compatible with both Fmoc and Boc synthesis strategies. huji.ac.ilresearchgate.net
Pre-activated Building BlocksUse of stable Fmoc-aza-amino acid-benzotriazole esters (Fmoc-azaAA-OBt) as monomers.Enables rapid, fully automated synthesis; reduces by-products. biorxiv.orgbiorxiv.org
Microwave-Assisted SPPSMicrowave irradiation is used to accelerate coupling and deprotection steps.Significantly reduces reaction times, improves crude purity and yields. biorxiv.org

The diversity of aza-peptides stems from the variety of N'-substituted hydrazines that can be incorporated. nih.govhuji.ac.il The substituent on the hydrazine's second nitrogen atom effectively becomes the side chain of the resulting aza-amino acid residue. This "submonomer" strategy allows for the creation of a wide array of aza-amino acids, including those with aliphatic, aromatic, and functionalized side chains. nih.govhuji.ac.il

For example, to introduce an aza-phenylalanine residue, a hydrazine substituted with a benzyl (B1604629) group would be used. Similarly, 1-methyl-1-phenylhydrazine could theoretically be used to introduce a novel aza-amino acid residue bearing both a methyl and a phenyl group on the aza-nitrogen, showcasing the modularity of this approach. Researchers have successfully synthesized aza-peptides containing residues like aza-phenylalanine, aza-tyrosine, aza-lysine, and aza-proline by employing appropriately substituted hydrazine precursors. researchgate.netnih.gov

Aza-Amino Acid ResidueRequired Hydrazine Precursor TypeSignificanceSource
Aza-PhenylalanineHydrazine substituted with a benzyl group.Mimics the natural amino acid Phenylalanine. researchgate.netnih.gov
Aza-TyrosineHydrazine substituted with a p-hydroxybenzyl group.Mimics the natural amino acid Tyrosine. researchgate.netnih.gov
Aza-LysineHydrazine with a protected aminobutyl side chain.Introduces a basic side chain, mimicking Lysine. nih.gov
Aza-ProlineA cyclic hydrazine derivative (e.g., from 1,3-dibromopropane).Induces conformational constraints similar to Proline. nih.gov

Material Science and Polymer Chemistry

The applications of 1-methyl-1-phenylhydrazine extend into material science, where it has been identified as a useful agent in the synthesis of advanced polymers.

Crosslinking Agent in Hydrogel Synthesis

1-Methyl-1-phenylhydrazine (MPH) has been demonstrated to be an effective chemical crosslinking agent for producing hydrogels. biosynth.com Hydrogels are three-dimensional networks of polymer chains that can absorb large quantities of water or biological fluids, making them insoluble. sapub.org This property is critical for their use in applications ranging from biomedical devices like contact lenses to agricultural soil conditioners. sapub.org

The crosslinking process, which creates strong covalent bonds between polymer chains, is essential for the mechanical integrity and insolubility of the hydrogel. sapub.org 1-Methyl-1-phenylhydrazine can form stable, covalent cross-links by reacting with specific functional groups on polymer chains, such as the aminosulfonyl groups found on proteins. biosynth.com This makes it a valuable tool for creating robust hydrogel materials for various applications.

Analytical Derivatization for Structural Elucidation

1-Methyl-1-phenylhydrazine sulfate serves as a valuable reagent in analytical chemistry, particularly in the derivatization of various organic compounds for enhanced detection and structural analysis. ontosight.ai Derivatization is a technique used to modify an analyte to improve its chromatographic properties or detectability. research-solution.com This process is especially crucial for compounds that have low volatility or poor thermal stability, making them challenging to analyze directly using methods like gas chromatography. libretexts.org

Carbohydrate Analysis and Glycan Characterization

Phenylhydrazine and its derivatives are instrumental in the analysis of carbohydrates and the characterization of glycans. rjptonline.orgchemicalbook.com Phenylhydrazine reacts with the carbonyl group of reducing sugars to form phenylhydrazones. rjptonline.org This reaction allows for the separation and identification of different sugars. rjptonline.org

In the field of glycan analysis, labeling with phenylhydrazine has been proposed for structural studies of fucosylated N-glycans using tandem mass spectrometry. researchgate.netacs.org This labeling technique influences the fragmentation patterns observed in mass spectrometry, providing valuable structural information. researchgate.netacs.org Specifically, core fucosylated N-glycans labeled with phenylhydrazine produce characteristic fragment ions, allowing for the differentiation between core and antenna fucosylation. researchgate.net This method is advantageous for the rapid screening of glycan structures, even at low abundances. researchgate.net The derivatization can be performed directly on the target by adding a phenylhydrazine solution to the glycan-matrix mixture. nih.gov

Alkylhydrazine Detection Methodologies

While specific methods detailing the use of 1-methyl-1-phenylhydrazine sulfate for the detection of other alkylhydrazines are not extensively documented in the provided results, the general principles of hydrazine analysis can be applied. Phenylhydrazine and its derivatives are known to react with various reagents to produce colored complexes that can be measured spectrophotometrically. who.int For instance, a method for measuring phenylhydrazine in workplace air involves collection in an acidic solution followed by reaction with phosphomolybdic acid to form a colored complex. who.intcdc.gov This suggests that similar derivatization strategies could be developed for other alkylhydrazines, potentially using a reagent like 1-methyl-1-phenylhydrazine sulfate to create a unique derivative that can be quantified.

Phenol (B47542) Analysis by Gas Chromatography–Mass Spectrometry Derivatization

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of phenols. epa.govnih.gov However, due to their polarity and potential for hydrogen bonding, phenols often require derivatization prior to GC analysis to improve their volatility and chromatographic behavior. libretexts.orgmdpi.com

Interactive Data Table: Common Derivatization Reagents for Phenol Analysis by GC-MS

ReagentDerivative FormedKey Advantages
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Trimethylsilyl (B98337) (TMS) etherReacts quickly and completely. gcms.cz
N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)tert-butyldimethylsilyl (TBDMS) etherForms stable derivatives. researchgate.net
Pentafluorobenzyl bromide (PFBBr)Pentafluorobenzyl etherEnhances response at the electron capture detector (ECD). libretexts.orgepa.gov
DiazomethaneMethyl ether (anisole)A well-established method for methylation. epa.gov

Schiff Base Formation for Characterization

The reaction between a primary amine and a carbonyl compound (aldehyde or ketone) to form an imine, also known as a Schiff base, is a well-established method for chemical characterization. rjptonline.orgchemijournal.com Phenylhydrazine and its derivatives are frequently used for this purpose. rjptonline.orgderpharmachemica.com

The formation of a Schiff base with 1-methyl-1-phenylhydrazine would result in a 1-methyl-1-phenylhydrazone. This reaction is a condensation reaction where a molecule of water is eliminated. chemijournal.com The resulting hydrazone will have distinct physical and spectroscopic properties, such as a specific melting point and characteristic signals in infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, which can be used to identify the original carbonyl compound. derpharmachemica.comresearchgate.net For example, the formation of the C=N (imine) bond in the Schiff base can be observed as a characteristic stretching vibration in the IR spectrum. rjptonline.orgderpharmachemica.com This technique is valuable for the qualitative analysis and structural elucidation of aldehydes and ketones. chemicalbook.com

Interactive Data Table: Characterization of Schiff Bases

Reactant 1Reactant 2 (Example Carbonyl)Product (Schiff Base)Key Spectroscopic Feature
1-Methyl-1-phenylhydrazineBenzaldehyde(E)-1-benzylidene-2-methyl-2-phenylhydrazineAppearance of a C=N stretching band in the IR spectrum.
1-Methyl-1-phenylhydrazineAcetone1-methyl-1-phenylhydrazone of acetoneDistinct chemical shifts for the methyl and phenyl protons in ¹H NMR.
Phenylhydrazine4-Chlorobenzaldehyde1-(4-chlorobenzylidene)-2-phenylhydrazineCharacteristic molecular ion peak in mass spectrometry. rjptonline.org

Theoretical and Computational Chemistry Studies of 1 Methyl 1 Phenylhydrazine and Its Reactions

Electronic Structure and Reactivity Predictions

Computational chemistry offers powerful tools to predict the behavior of molecules. For 1-methyl-1-phenylhydrazine (B1203642), these methods can elucidate its three-dimensional shape, energy, and how it is likely to react.

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are instrumental in predicting the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry.

For 1-methyl-1-phenylhydrazine, a DFT analysis, likely using a functional like B3LYP with a basis set such as 6-31G(d,p), would calculate its lowest energy conformation. researchgate.net This involves determining precise bond lengths, bond angles, and dihedral angles. Key parameters would include the N-N and C-N bond lengths, the pyramidalization at the nitrogen atoms, and the rotational orientation of the phenyl group relative to the hydrazine (B178648) moiety. The total electronic energy calculated provides a measure of the molecule's stability.

Table 1: Illustrative DFT-Calculated Geometric Parameters for 1-Methyl-1-phenylhydrazine (Note: The following table is illustrative of the data that would be obtained from a DFT calculation. Specific values for this molecule are not available in the surveyed literature.)

Parameter Description Predicted Value
Bond Lengths (Å)
r(N-N) Length of the hydrazine nitrogen-nitrogen bond Data not available
r(C-N) Length of the phenyl carbon to nitrogen bond Data not available
r(N-CH₃) Length of the nitrogen to methyl carbon bond Data not available
**Bond Angles (°) **
∠(C-N-N) Angle between the phenyl ring and N-N bond Data not available
∠(CH₃-N-N) Angle between the methyl group and N-N bond Data not available
**Dihedral Angles (°) **

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the first empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govajptr.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. nih.gov For 1-methyl-1-phenylhydrazine, a HOMO/LUMO analysis would reveal the distribution of these orbitals. It is expected that the HOMO would be localized primarily on the phenyl ring and the hydrazine nitrogen atoms, reflecting the sites most susceptible to electrophilic attack. The LUMO would indicate the regions most likely to accept electrons in a reaction.

Table 2: Predicted Frontier Molecular Orbital Properties for 1-Methyl-1-phenylhydrazine (Note: This table illustrates the type of data generated from an FMO analysis. Specific values are not available in the surveyed literature.)

Property Description Predicted Value (eV)
E(HOMO) Energy of the Highest Occupied Molecular Orbital Data not available
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital Data not available

Vibrational Energy and Spectroscopic Property Predictions

Theoretical vibrational analysis, typically performed using DFT, calculates the frequencies and intensities of molecular vibrations. These vibrations correspond to the absorption peaks seen in infrared (IR) and Raman spectroscopy. By calculating the vibrational modes, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure. researchgate.netsciforum.net

For 1-methyl-1-phenylhydrazine, this analysis would predict the frequencies for characteristic stretching and bending modes, such as the N-H stretches of the amino group, C-H stretches of the phenyl ring and methyl group, the C-N stretch, and the N-N stretch. This provides a detailed vibrational fingerprint of the molecule that aids in its experimental identification. nih.gov

Quantum Chemical Descriptors for Bonding Analysis

To gain a deeper understanding of the chemical bonds within a molecule, advanced computational methods can be employed that go beyond simple geometric descriptions.

Atoms in Molecules (QTAIM) Theory

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of a chemical bond based on the topology of the electron density. nih.govwiley-vch.de QTAIM analysis partitions a molecule into atomic basins and analyzes the properties of the electron density at specific locations called critical points. nih.gov

By analyzing the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical point (BCP) between two atoms, the nature of the interaction can be classified. pitt.edu For 1-methyl-1-phenylhydrazine, QTAIM would be used to characterize the N-N, C-N, and C-C bonds. It would reveal the degree of covalent or ionic character in these bonds and identify any weaker non-covalent interactions that might influence the molecule's conformation and reactivity. A positive Laplacian value generally indicates a closed-shell interaction (like ionic bonds or van der Waals forces), while a negative value signifies a shared-shell interaction (covalent bond). nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a calculation into a localized picture of chemical bonds and lone pairs that aligns with the familiar Lewis structure concept. uni-muenchen.dewisc.edu This method provides quantitative insight into charge distribution and the stabilizing effects of electron delocalization.

A key part of NBO analysis is the examination of hyperconjugation, which involves interactions between filled (donor) and empty (acceptor) orbitals. youtube.com For 1-methyl-1-phenylhydrazine, NBO analysis would quantify the charge on each atom, providing a detailed picture of its polarity. It would also reveal important stabilizing interactions, such as the delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the phenyl ring (n → π* interaction) or interactions between sigma bonds (σ → σ*). These interactions are crucial for understanding the molecule's electronic structure and reactivity. acs.org

Table 3: List of Chemical Compounds Mentioned

Compound Name
1-Methyl-1-phenylhydrazine

Emerging Research Avenues and Future Perspectives for 1 Methyl 1 Phenylhydrazine Sulfate

Development of Sustainable Synthetic Methodologies

The traditional synthesis of hydrazine (B178648) derivatives has often involved harsh reaction conditions and hazardous reagents. wiley.comorgsyn.org Consequently, a significant future direction lies in the development of sustainable and "green" synthetic methodologies for compounds like 1-methyl-1-phenylhydrazine (B1203642) sulfate (B86663). Research is focusing on several promising approaches:

Catalytic Processes: The use of catalysts can lead to more efficient and selective reactions, reducing energy consumption and waste generation. For instance, flavin-derived catalysts have been employed for the hydrogenation of olefins using hydrazine in an environmentally benign process that produces only water and nitrogen gas as byproducts. organic-chemistry.org Similarly, nickel-catalyzed N-N cross-coupling reactions are being explored for the synthesis of hydrazides. organic-chemistry.org

Renewable Feedstocks: A long-term goal is the direct synthesis of hydrazine derivatives from abundant and renewable resources like molecular nitrogen (N₂). riken.jp An international research team has successfully synthesized hydrazine derivatives from N₂ and unsaturated carbonyl compounds under mild conditions using a polymetallic titanium hydride compound, representing a significant breakthrough in sustainable chemistry. riken.jp

Safer Reagents and Solvents: Efforts are underway to replace toxic reagents and solvents with safer alternatives. This includes exploring aqueous reaction environments and avoiding the use of highly reactive and hazardous materials. organic-chemistry.orggoogle.com For example, transition-metal-catalyst-free reactions of activated amides with hydrazine in aqueous media have been developed for the synthesis of acyl hydrazides. organic-chemistry.org

These advancements aim to make the production of 1-methyl-1-phenylhydrazine sulfate and related compounds more economically viable and environmentally responsible.

Discovery of Unprecedented Reactivity Patterns

While the fundamental reactivity of hydrazines is well-established, ongoing research continues to uncover novel and unexpected reaction pathways for substituted hydrazines like 1-methyl-1-phenylhydrazine. This exploration opens up new synthetic possibilities.

One area of interest is the oxidation of 1-methyl-1-phenylhydrazine. A study on its reaction with oxidovanadium(V)-salan complexes revealed the formation of 1,4-dimethyl-1,4-diphenyl-2-tetrazene as the primary product, alongside a minor hydrazido(2-) vanadium(V) complex. nih.gov This research provides insights into the potential pathways for hydrazine formation by vanadium nitrogenase, a key enzyme in biological nitrogen fixation. nih.gov

Furthermore, the involvement of hydrazine derivatives in cascade reactions, such as the Wharton Reaction, highlights their ability to undergo complex transformations to yield valuable products like allylic alcohols. yale.edu The classic Wolff-Kishner reduction, which converts aldehydes and ketones to alkanes via a hydrazone intermediate, continues to be a foundational reaction, with ongoing efforts to develop milder and more efficient variations. libretexts.orglumenlearning.com The formation of the highly stable nitrogen gas (N₂) molecule provides a strong thermodynamic driving force for this and related reactions. lumenlearning.com

Recent studies have also shown that acylhydrazine derivatives can be engineered to release gasotransmitters like nitric oxide (NO) and carbon monoxide (CO) upon light irradiation, demonstrating a sophisticated level of chemical control and potential therapeutic applications. acs.org

Advanced Computational Modeling for Reaction Design and Optimization

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of hydrazine derivatives at the molecular level. imist.mamdpi.comacs.orgresearchgate.netaip.org These theoretical studies provide deep insights into various aspects of 1-methyl-1-phenylhydrazine sulfate, facilitating reaction design and optimization.

Key areas where computational modeling is making a significant impact include:

Structural and Electronic Properties: DFT calculations can accurately predict molecular geometries, atomic charges, and electronic density distributions. imist.ma This information is crucial for understanding the reactivity and stability of the molecule.

Reaction Mechanisms: Computational studies can elucidate complex reaction pathways, identify transition states, and calculate activation energies. This knowledge helps in optimizing reaction conditions to favor desired products and minimize side reactions. For example, DFT has been used to study the N-N homolytic bond dissociation enthalpies of hydrazine derivatives, providing a measure of their bond strength. acs.org

Spectroscopic Analysis: Theoretical calculations of NMR chemical shifts and vibrational frequencies can aid in the interpretation of experimental data, confirming the structure of newly synthesized compounds. mdpi.com

Reactivity Prediction: By analyzing frontier molecular orbitals (HOMO and LUMO) and electrostatic potentials, researchers can predict the sites of electrophilic and nucleophilic attack, guiding the design of new reactions. imist.maaip.org

The synergy between experimental work and advanced computational modeling accelerates the discovery and development of new applications for 1-methyl-1-phenylhydrazine sulfate.

Integration into Multi-Component and Cascade Reactions

The structural features of 1-methyl-1-phenylhydrazine make it an attractive component for use in complex reaction sequences, such as multi-component reactions (MCRs) and cascade reactions. These strategies are highly valued in modern organic synthesis for their efficiency in building molecular complexity from simple starting materials in a single operation.

Hydrazine derivatives are known to participate in cascade reactions, which involve a series of intramolecular transformations initiated by a single event. For instance, a highly enantioselective, metal-free cascade reaction between a protected hydrazine and an α,β-unsaturated aldehyde can lead to the formation of pyrazolidine (B1218672) derivatives. researchgate.net Such reactions often proceed through a Michael/hemiaminal cascade mechanism. researchgate.net

In the context of MCRs, 1-methyl-1-phenylhydrazine could serve as a key building block for the one-pot synthesis of diverse heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry and materials science. psu.edu The ability to form new carbon-nitrogen and nitrogen-nitrogen bonds in a controlled manner is central to these applications. For example, a three-component reaction involving activated amides, hydrazine, and carbonyl compounds has been shown to be an effective method for synthesizing hydrazones. organic-chemistry.org The integration of 1-methyl-1-phenylhydrazine sulfate into these advanced synthetic strategies is a promising avenue for the rapid generation of novel and complex molecules.

Potential Roles in Novel Supramolecular Assemblies

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting future prospects for 1-methyl-1-phenylhydrazine derivatives. The presence of N-H and N-N moieties, along with the aromatic phenyl group, allows this compound to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking. imist.ma

Hydrazone and acylhydrazine functionalities have been extensively used as building blocks for creating sophisticated supramolecular structures. nih.govrsc.orgnih.gov These assemblies can exhibit dynamic properties, responding to external stimuli such as light or chemical signals. nih.govrsc.org Key research directions include:

Molecular Switches: The hydrazone group can undergo reversible isomerization, which can be used to control the properties of self-assembled systems. nih.gov

Dynamic Materials: Acylhydrazine units can form robust and dynamic networks through reticular hydrogen bonds, leading to materials with tunable mechanical properties. nih.gov These materials can be both tough and self-healing.

Sensors: The ability of hydrazone-based assemblies to bind to specific ions or molecules makes them promising candidates for the development of chemical sensors. nih.gov

While research has largely focused on hydrazones, the fundamental principles can be extended to 1-methyl-1-phenylhydrazine itself as a precursor. Its integration into larger, custom-designed molecules could lead to the development of novel gels, liquid crystals, and other advanced materials with tailored functions. The self-assembly of s-triazine derivatives containing hydrazine moieties into complex coordination polymers further illustrates the potential in this field. mdpi.comrsc.org

Q & A

Q. What impurities are critical to monitor in synthetic batches of this compound?

  • Methodological Answer : Trace hydrazine byproducts (e.g., phenylhydrazine) must be quantified via LC-MS/MS or ion chromatography due to genotoxic risks. IARC guidelines recommend thresholds <0.1% for carcinogenic impurities .

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